molecular formula C16H14N2O3S B2657990 5-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)oxazole-2-carboxamide CAS No. 955730-49-1

5-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)oxazole-2-carboxamide

Cat. No.: B2657990
CAS No.: 955730-49-1
M. Wt: 314.36
InChI Key: ADSMBKVRRDVFGB-UHFFFAOYSA-N
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Description

5-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)oxazole-2-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)oxazole-2-carboxamide typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxyphenyl group: This step may involve the use of a methoxy-substituted benzaldehyde or similar reagent.

    Attachment of the thiophen-2-ylmethyl group: This can be done through a nucleophilic substitution reaction using a thiophen-2-ylmethyl halide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the methoxy group.

    Reduction: Reduction reactions could target the oxazole ring or the carboxamide group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)oxazole-2-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    5-(4-methoxyphenyl)oxazole-2-carboxamide: Lacks the thiophen-2-ylmethyl group.

    N-(thiophen-2-ylmethyl)oxazole-2-carboxamide: Lacks the methoxyphenyl group.

    5-phenyl-N-(thiophen-2-ylmethyl)oxazole-2-carboxamide: Lacks the methoxy group on the phenyl ring.

Uniqueness

The presence of both the methoxyphenyl and thiophen-2-ylmethyl groups in 5-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)oxazole-2-carboxamide may confer unique chemical and biological properties, such as enhanced binding affinity to certain targets or improved pharmacokinetic profiles.

Properties

IUPAC Name

5-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-20-12-6-4-11(5-7-12)14-10-18-16(21-14)15(19)17-9-13-3-2-8-22-13/h2-8,10H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADSMBKVRRDVFGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(O2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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